

# Investigational New Drug ONO-6950 (Gemilukast): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ONO-6950, also known as **Gemilukast**, is an investigational new drug developed by Ono Pharmaceutical Co., Ltd. It is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, and mucus secretion.[3][4][5] By blocking both CysLT1 and CysLT2 receptors, ONO-6950 has the potential to offer a more comprehensive therapeutic approach for asthma compared to selective CysLT1 receptor antagonists like montelukast. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ONO-6950.

#### **Mechanism of Action**

ONO-6950 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and CysLT2 receptors. This dual antagonism prevents the downstream signaling pathways initiated by cysteinyl leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.





Click to download full resolution via product page

Figure 1: Mechanism of action of ONO-6950.

## **Preclinical Pharmacology**

The preclinical activity of ONO-6950 has been evaluated in a series of in vitro and in vivo studies.

#### In Vitro Receptor Antagonist Activity

The inhibitory activity of ONO-6950 against human and guinea pig CysLT1 and CysLT2 receptors was determined by measuring the inhibition of agonist-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing the recombinant receptors.



| Receptor   | Species | IC50 (nM) |
|------------|---------|-----------|
| CysLT1     | Human   | 1.7       |
| Guinea Pig | 6.3     |           |
| CysLT2     | Human   | 25        |
| Guinea Pig | 8.2     |           |

**Table 1:** In Vitro Antagonist Activity of ONO-6950.

## In Vivo Efficacy in Guinea Pig Models of Asthma

The efficacy of orally administered ONO-6950 was assessed in various guinea pig models of asthma, demonstrating its potent anti-bronchoconstrictive and anti-inflammatory effects.

#### 1. Inhibition of Leukotriene-Induced Bronchoconstriction:

ONO-6950 demonstrated dose-dependent inhibition of bronchoconstriction induced by intravenous administration of LTC4 and LTD4.

| Agonist | ONO-6950 Oral Dose<br>(mg/kg) | Inhibition of Bronchoconstriction                                       |
|---------|-------------------------------|-------------------------------------------------------------------------|
| LTC4    | 0.03 - 10                     | Dose-dependent attenuation, with almost complete inhibition at 3 mg/kg. |
| LTD4    | 0.3 - 1                       | Full attenuation of CysLT1-mediated bronchoconstriction.                |

**Table 2:** Inhibition of Leukotriene-Induced Bronchoconstriction by ONO-6950 in Guinea Pigs.

#### 2. Inhibition of LTD4-Induced Airway Vascular Hyperpermeability:

ONO-6950 effectively inhibited the increase in airway vascular permeability induced by LTD4.



| ONO-6950 Oral Dose (mg/kg) | Inhibition of Airway Vascular<br>Hyperpermeability                 |
|----------------------------|--------------------------------------------------------------------|
| 0.03 - 1                   | Dose-dependent attenuation, with complete inhibition at 0.3 mg/kg. |

**Table 3:** Inhibition of LTD4-Induced Airway Vascular Hyperpermeability by ONO-6950 in Guinea Pigs.

3. Inhibition of Ovalbumin-Induced Bronchoconstriction in Sensitized Guinea Pigs:

In a model of allergic asthma, where guinea pigs were sensitized with ovalbumin (OVA), ONO-6950 demonstrated significant inhibition of antigen-induced bronchoconstriction.

| ONO-6950 Oral Dose (mg/kg) | Inhibition of OVA-Induced Bronchoconstriction |
|----------------------------|-----------------------------------------------|
| 0.1 - 3                    | Dose-dependent inhibition.                    |

**Table 4:** Inhibition of Ovalbumin-Induced Bronchoconstriction by ONO-6950 in Sensitized Guinea Pigs.

## **Experimental Protocols**

While detailed, step-by-step protocols for the key experiments with ONO-6950 are not publicly available, the following sections outline the general methodologies based on the published literature.

### **Intracellular Calcium Mobilization Assay**

This assay is used to determine the antagonist activity of ONO-6950 at the CysLT1 and CysLT2 receptors.





Click to download full resolution via product page

Figure 2: General workflow for the intracellular calcium mobilization assay.

#### General Procedure:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human or guinea pig CysLT1 or CysLT2 receptor.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
   AM, which can enter the cell and becomes fluorescent upon binding to calcium.



- Compound Incubation: The dye-loaded cells are then incubated with various concentrations of ONO-6950.
- Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a specific CysLT receptor agonist (e.g., LTC4 or LTD4) to induce an increase in intracellular calcium.
- Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.
- Data Analysis: The concentration of ONO-6950 that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

#### **Guinea Pig Models of Asthma**

1. Ovalbumin Sensitization: To mimic allergic asthma, guinea pigs are sensitized to the allergen ovalbumin (OVA). This typically involves one or more subcutaneous or intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, over a period of several days to weeks.



Click to download full resolution via product page

**Figure 3:** General experimental workflow for the ovalbumin-sensitized guinea pig model.

2. Measurement of Bronchoconstriction: Bronchoconstriction is typically assessed by measuring changes in airway resistance or pleural pressure. One common method involves placing a balloon-catheter in the pleural cavity to measure changes in pleural pressure, which correlate with airway resistance. Alternatively, changes in the peak pressure of the airway opening can be measured.



3. Measurement of Airway Vascular Hyperpermeability: This is often measured by quantifying the extravasation of a dye, such as Evans blue, into the airway tissue. The dye is injected intravenously, and after inducing the inflammatory response, the amount of dye that has leaked into the airway tissue is measured spectrophotometrically.

## **Clinical Development**

ONO-6950 has been evaluated in Phase II clinical trials for the treatment of asthma.

#### **Clinical Trial NCT01551147**

This was a randomized, double-blind, placebo- and active-controlled, three-way crossover study to evaluate the efficacy and safety of ONO-6950 in patients with mild allergic asthma. Twenty-five subjects were enrolled, and 20 completed all three treatment periods. The study found that ONO-6950 was well-tolerated and significantly attenuated both the early and late asthmatic responses to allergen challenge compared to placebo. There were no significant differences observed between ONO-6950 and the active comparator, montelukast.

#### **Clinical Trial NCT01536041**

This was a placebo- and active-controlled study of ONO-6950 in asthmatic patients. The study was completed, but detailed results have not been publicly posted.

#### **Current Development Status**

As of the latest publicly available information from Ono Pharmaceutical's development pipeline (October 30, 2025), ONO-6950 (**Gemilukast**) is not listed, and its current development status is unclear.

#### Conclusion

ONO-6950 (**Gemilukast**) is a potent dual antagonist of CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Early-phase clinical trials suggested that it is well-tolerated and effective in attenuating asthmatic responses. However, the lack of recent updates on its clinical development program makes its future as a therapeutic agent for asthma uncertain. Further disclosure of clinical trial data and the company's development strategy is needed to fully assess the potential of this investigational new drug.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 2 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Investigational New Drug ONO-6950 (Gemilukast): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607625#investigational-new-drug-ono-6950]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com